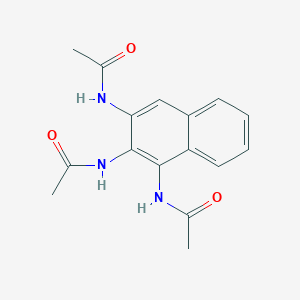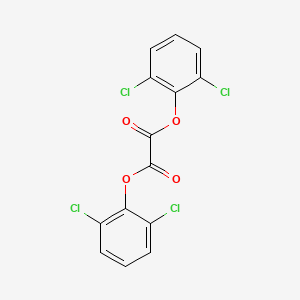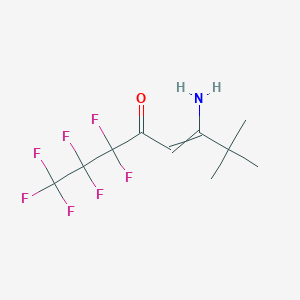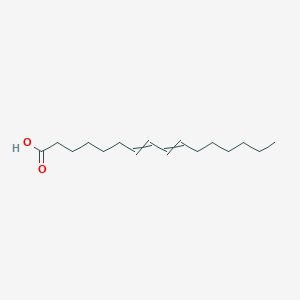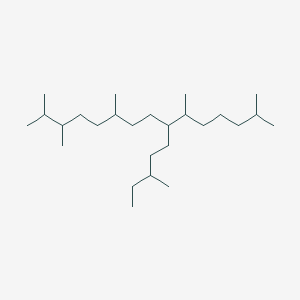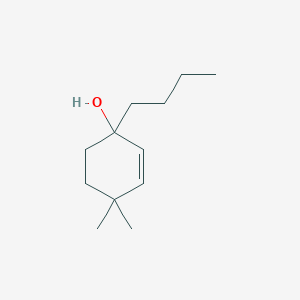![molecular formula C23H40OS B15164716 [4-(Hexadecyloxy)phenyl]methanethiol CAS No. 192988-60-6](/img/structure/B15164716.png)
[4-(Hexadecyloxy)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hexadecyloxy)phenyl]methanethiol is an organic compound with the molecular formula C23H40OS It consists of a phenyl ring substituted with a hexadecyloxy group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hexadecyloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with hexadecyl bromide in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)benzyl alcohol. This intermediate is then treated with thionyl chloride to yield 4-(hexadecyloxy)benzyl chloride, which is subsequently reacted with sodium hydrosulfide to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Hexadecyloxy)phenyl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(Hexadecyloxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of [4-(Hexadecyloxy)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hexadecyloxy)phenol: Similar structure but lacks the thiol group.
4-(Hexadecyloxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Hexadecyloxy)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of the thiol group in [4-(Hexadecyloxy)phenyl]methanethiol makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
CAS No. |
192988-60-6 |
|---|---|
Molecular Formula |
C23H40OS |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(4-hexadecoxyphenyl)methanethiol |
InChI |
InChI=1S/C23H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23-18-16-22(21-25)17-19-23/h16-19,25H,2-15,20-21H2,1H3 |
InChI Key |
FHNGEYIEPXHREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
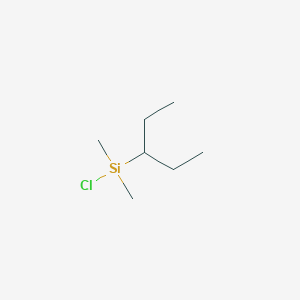

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
